Torcetrapib

Cardiovascular Pharmacology Hypertension Mineralocorticoid Excess

Torcetrapib is the only CETP inhibitor that simultaneously raises HDL-C while inducing CETP-independent hypertension and aldosterone elevation—off-target effects that led to its landmark Phase III termination. Unlike cleaner analogs (anacetrapib, evacetrapib), it serves as an irreplaceable positive control for dissecting HDL functionality, mineralocorticoid excess, and drug-induced vascular toxicity. With a 373-hour half-life, it enables sustained target engagement studies. Procure ≥98% pure compound for definitive cardiovascular pharmacology research.

Molecular Formula C26H25F9N2O4
Molecular Weight 600.5 g/mol
CAS No. 262352-17-0
Cat. No. B1681342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTorcetrapib
CAS262352-17-0
SynonymsCP 529,414
CP 529414
CP-529,414
CP-529414
CP529,414
CP529414
torcetrapi
Molecular FormulaC26H25F9N2O4
Molecular Weight600.5 g/mol
Structural Identifiers
SMILESCCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC
InChIInChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3/t18-,21+/m1/s1
InChIKeyCMSGWTNRGKRWGS-NQIIRXRSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Torcetrapib (CAS 262352-17-0): A First-in-Class CETP Inhibitor with a Unique, Complex Pharmacological Profile


Torcetrapib (CP-529414) is a potent, selective inhibitor of cholesteryl ester transfer protein (CETP) that was developed by Pfizer to elevate high-density lipoprotein cholesterol (HDL-C) and reduce low-density lipoprotein cholesterol (LDL-C) in patients with dyslipidemia [1]. It belongs to a class of compounds known as CETP inhibitors, which also includes dalcetrapib, anacetrapib, and evacetrapib. Its development and subsequent termination in Phase III clinical trials due to increased mortality risk represent a landmark case in cardiovascular drug development, highlighting the critical importance of understanding off-target pharmacology [2].

Why Torcetrapib Cannot Be Substituted: Off-Target Liabilities Distinguish It from Other CETP Inhibitors


While torcetrapib shares its primary mechanism of CETP inhibition with other members of its class, such as anacetrapib, dalcetrapib, and evacetrapib, it exhibits a unique and critical off-target pharmacological profile that precludes simple interchangeability. Specifically, torcetrapib induces significant, CETP-independent increases in blood pressure and circulating aldosterone levels [1]. This is in stark contrast to its analogs, which do not demonstrate these effects [2]. These off-target effects led to a statistically significant increase in all-cause mortality in a large outcomes trial, an outcome not observed with other CETP inhibitors [3]. Consequently, for any research application, particularly those involving in vivo models or studies of cardiovascular physiology, substitution with a related compound will not recapitulate torcetrapib's full spectrum of biological activities and is likely to produce misleading results.

Quantitative Differentiation: Torcetrapib vs. Dalcetrapib, Anacetrapib, and Evacetrapib


Off-Target Hemodynamic and Mineralocorticoid Activity: A Critical Differentiator

In direct head-to-head comparison, torcetrapib evokes an acute increase in blood pressure in all species evaluated, whereas anacetrapib does not [1]. Torcetrapib treatment is associated with a significant increase in plasma aldosterone levels, a hallmark of mineralocorticoid excess, an effect not seen with dalcetrapib, anacetrapib, or evacetrapib [2].

Cardiovascular Pharmacology Hypertension Mineralocorticoid Excess

Clinical Outcomes: A Definitive Quantitative Mortality Signal Absent in Other CETP Inhibitors

In the pivotal ILLUMINATE trial (N=15,067), torcetrapib plus atorvastatin was compared to atorvastatin monotherapy. The trial was terminated early due to a significant increase in all-cause mortality (Hazard Ratio [HR] = 1.58, p = 0.006) and major cardiovascular events (HR = 1.25, p = 0.001) in the torcetrapib group [1]. In contrast, large-scale outcomes trials for dalcetrapib (dal-OUTCOMES) and evacetrapib (ACCELERATE) showed no increase in cardiovascular events or mortality, leading to their termination for futility, not safety [2].

Clinical Trial Outcomes Cardiovascular Risk Drug Safety

In Vitro CETP Inhibitory Potency: A Quantifiable, Though Not Differentiating, Baseline

While torcetrapib's CETP inhibitory potency is strong, it is not unique within its class. In human plasma CETP assays, torcetrapib exhibits an IC50 of approximately 39.5 nM, which is comparable to anacetrapib (46.3 nM) but less potent than evacetrapib (26.0 nM) [1]. Its IC50 for human recombinant CETP is 23.1 nM, similar to anacetrapib's 21.5 nM and considerably higher (less potent) than evacetrapib's 5.5 nM [1].

In Vitro Pharmacology Enzyme Inhibition IC50

Impact on Plasma Lipids: HDL-C Elevation and LDL-C Reduction

Torcetrapib produces a robust, quantifiable improvement in lipid profile, which served as the primary endpoint in early trials. In a meta-analysis of clinical data, torcetrapib increased HDL-C by an average of 72% and reduced LDL-C by 25% from baseline [1]. While this effect is substantial, it is not as pronounced as the HDL-C elevation seen with anacetrapib (138% increase) or evacetrapib (132% increase), though it does provide a greater LDL-C reduction than dalcetrapib (which has minimal effect on LDL-C) [1].

Dyslipidemia HDL Cholesterol LDL Cholesterol

Pharmacokinetic Profile: Characterized by Extensive Metabolism and Long Half-Life

The pharmacokinetic profile of torcetrapib is distinct, characterized by extensive oxidative metabolism and a prolonged elimination half-life. In humans, the terminal elimination half-life of total radioactivity after a single oral dose is 373 hours, while unchanged torcetrapib has a half-life of 211 hours [1]. Torcetrapib undergoes extensive first-pass metabolism, with unchanged drug accounting for only ~7% of the circulating radioactivity, primarily metabolized by CYP3A4 [1]. This contrasts with dalcetrapib, which is a prodrug with a much shorter half-life for its active metabolite (25.5 hours) [2].

Pharmacokinetics Drug Metabolism Bioavailability

Off-Target Aldosterone Release: A Direct, CETP-Independent Steroidogenic Effect

Torcetrapib's hypertensive effect is linked to its ability to directly stimulate aldosterone release from adrenocortical cells, an effect not observed with anacetrapib or evacetrapib [1]. In vitro studies using human H295R adrenocortical cells show that torcetrapib induces a significant increase in aldosterone production, a process mediated by L-type calcium channels [2]. In vivo, torcetrapib treatment in rats resulted in a 2-fold increase in plasma aldosterone and a 3.5-fold increase in corticosterone levels [3].

Endocrinology Adrenal Steroidogenesis Calcium Signaling

Procurement-Driven Application Scenarios for Torcetrapib (262352-17-0)


Investigating Off-Target, CETP-Independent Cardiovascular and Endocrine Effects

Torcetrapib serves as an essential positive control for studies designed to dissect the non-lipid effects of CETP inhibition. As demonstrated by the direct head-to-head evidence, torcetrapib uniquely elevates blood pressure and aldosterone levels [1]. This makes it an invaluable tool in preclinical models to study drug-induced hypertension and mineralocorticoid excess, providing a clear contrast to other CETP inhibitors like anacetrapib and evacetrapib, which lack these off-target activities [2]. Researchers can use torcetrapib to probe the specific pathways linking CETP inhibition, adrenal steroidogenesis, and vascular function, a line of inquiry that is not possible with cleaner analogs.

Comparator in Studies of HDL Functionality and Atheroprotection

The paradoxical clinical outcome of torcetrapib—robust HDL-C elevation paired with increased cardiovascular mortality—establishes it as a critical comparator in studies examining HDL functionality beyond its cholesterol cargo. While torcetrapib increases HDL-C by 72% [3], it is hypothesized that CETP inhibition may generate dysfunctional HDL particles. Comparing the lipid-modifying effects of torcetrapib (e.g., +72% HDL-C, -25% LDL-C) with those of other CETP inhibitors like anacetrapib (+138% HDL-C, -40% LDL-C) or agents that raise HDL through other mechanisms allows researchers to correlate specific lipid changes with functional outcomes such as cholesterol efflux capacity and anti-inflammatory properties [3].

Pharmacokinetic Studies Requiring a Long Half-Life CETP Inhibitor

Torcetrapib's exceptionally long terminal elimination half-life (373 hours for total radioactivity, 211 hours for parent drug) [4] makes it a unique tool for pharmacokinetic and pharmacodynamic studies requiring sustained target engagement. This property is particularly useful for investigating the long-term consequences of continuous CETP inhibition in chronic animal models, as well as for understanding the relationship between drug accumulation, metabolism (primarily via CYP3A4), and the onset of adverse effects [4]. Its distinct metabolic profile, characterized by extensive oxidation and formation of specific metabolites like M1 and M4, also makes it useful as a probe substrate for studying CYP3A-mediated metabolism and metabolite identification workflows [4].

Biomarker and Metabolite Analysis in Preclinical Toxicology

The extensive characterization of torcetrapib's metabolism provides a well-defined platform for toxicology and biomarker research. The primary metabolites M1 (bistrifluoromethylbenzoic acid) and M4 (quinaldic acid), which account for a mean 7% and 40% of the excreted dose in urine, respectively [4], can serve as specific exposure biomarkers. This is particularly relevant for studies involving CYP3A4 induction or inhibition, as torcetrapib's initial metabolism is dependent on this pathway [4]. This application scenario is supported by existing patents that detail the use of torcetrapib metabolites as biomarkers for drug exposure [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Torcetrapib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.